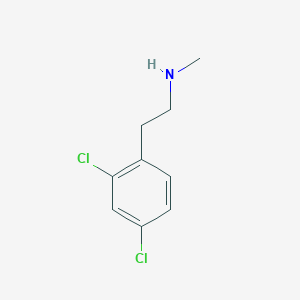

2,4-Dichloro-N-methyl-benzeneethanamine

Description

General Overview of the Phenethylamine (B48288) Chemical Class in Chemical and Biological Research

The phenethylamine chemical class constitutes a large and diverse group of organic compounds based on the phenethylamine core structure. This structure features a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org Phenethylamines are of profound interest in chemical and biological research due to their wide range of physiological and psychoactive effects. wikipedia.org This class includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of synthetic derivatives. nih.gov

Researchers have extensively explored how substitutions on the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter the pharmacological profile of these molecules. wikipedia.org These modifications can influence a compound's affinity and efficacy at various receptor sites, particularly within the central nervous system. As a result, substituted phenethylamines encompass a broad spectrum of drug classes, including central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants. wikipedia.org The study of structure-activity relationships (SAR) within this class is a cornerstone of medicinal chemistry and neuroscience, aiming to understand how specific structural changes modulate biological activity. nih.govbiomolther.org

Contextualization of 2,4-Dichloro-N-methyl-benzeneethanamine within Research on Halogenated N-Methylphenethylamines

This compound fits within a specific subgroup of phenethylamines characterized by two modifications to the core structure: N-methylation and halogenation of the phenyl ring. N-methylation, the addition of a methyl group to the nitrogen atom, is a common structural feature in many well-known phenethylamines.

Halogenation, the substitution of one or more hydrogen atoms on the phenyl ring with halogen atoms (such as chlorine, bromine, or fluorine), has been shown to significantly impact the pharmacological properties of phenethylamines. Structure-activity relationship studies have indicated that the position and nature of the halogen substituent can influence a compound's binding affinity for various receptors, including serotonin (B10506) (5-HT) receptors. biomolther.orgnih.gov For instance, halogen groups at the para-position of the phenyl ring have been noted to have a positive effect on the binding affinity for the 5-HT2A receptor. biomolther.orgnih.gov

While research exists on various mono- and di-halogenated phenethylamines, and on N-methylated phenethylamines, there is a notable dearth of specific studies focusing on the combined 2,4-dichloro and N-methyl substitution pattern. The specific placement of chlorine atoms at the 2 and 4 positions on the phenyl ring would be expected to confer distinct electronic and steric properties to the molecule, likely influencing its interaction with biological targets in a unique way. However, without dedicated research, these potential effects remain speculative.

Significance of Investigating this compound in Contemporary Academic Studies

The lack of published research on this compound signifies a gap in the current understanding of substituted phenethylamines. A systematic investigation of this compound would be of academic interest for several reasons. Firstly, it would contribute valuable data to the broader understanding of structure-activity relationships within the halogenated N-methylphenethylamine subclass. Understanding how the 2,4-dichloro substitution pattern affects receptor binding, functional activity, and metabolic stability could provide deeper insights for medicinal chemists designing novel ligands for neurological targets.

Secondly, a comprehensive chemical and pharmacological profile of this compound would be essential for analytical and forensic purposes. The identification and characterization of novel psychoactive substances is an ongoing challenge, and having reference data for compounds like this compound is crucial for law enforcement and public health.

At present, the scientific community can only hypothesize about the properties and potential significance of this compound based on the characteristics of related compounds. Its formal investigation would move it from the realm of theoretical chemistry into the practical landscape of pharmacological science. Until such studies are undertaken and published, it remains a molecule of unknown potential and an unexplored data point in the complex tapestry of phenethylamine research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZDHWMAYFMDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro N Methyl Benzeneethanamine

Primary Synthetic Routes to 2,4-Dichloro-N-methyl-benzeneethanamine

The construction of this compound can be achieved via two principal synthetic strategies that are standard in amine synthesis: reductive amination and nucleophilic substitution.

Reductive Amination Approaches for Amine Introduction

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of synthesizing the target compound, this approach would involve the reaction of 2,4-dichlorophenylacetaldehyde with methylamine (B109427).

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 2,4-dichlorophenylacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine.

Reduction: The resulting imine is then reduced to the final secondary amine product, this compound.

A key advantage of this method is the ability to perform it as a "one-pot" reaction where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines over carbonyls; tolerant of a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Effective under mildly acidic conditions which favor imine formation; toxicity of cyanide byproducts is a consideration. masterorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting aldehyde. Often added after imine formation is complete. masterorganicchemistry.com |

This table is illustrative of general reductive amination conditions and is not based on a specific synthesis of this compound.

Nucleophilic Substitution Reactions in Target Compound Synthesis

An alternative and equally viable route is the direct N-alkylation of a primary amine precursor through nucleophilic substitution. For this synthesis, the starting material would be 2,4-Dichlorophenethylamine, which is commercially available. This primary amine is reacted with a methylating agent.

The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic methyl group of the alkylating agent. A base is typically required to neutralize the acid generated during the reaction and to prevent the formation of the ammonium (B1175870) salt, which would halt the reaction. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-methylation and the formation of a tertiary amine.

Table 2: Common Methylating Agents for N-Alkylation of Amines

| Methylating Agent | Typical Base(s) | Key Characteristics |

|---|---|---|

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Highly reactive, but can be difficult to control selectivity and is toxic. |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | A powerful and cost-effective methylating agent, but highly toxic. |

This table presents general N-methylation reagents and is not derived from a specific synthesis of this compound.

Advanced Synthetic Strategy Optimization and Yield Enhancement

Optimizing the synthesis of amines like this compound focuses on improving yield, purity, and reaction efficiency through careful control of conditions and the use of catalysts.

Reaction Condition Tuning and Catalysis

For both reductive amination and N-alkylation routes, several factors can be tuned to enhance the reaction outcome:

Temperature and Concentration: Adjusting the temperature can influence reaction rates and selectivity. For instance, lower temperatures can sometimes improve selectivity in N-alkylation by minimizing over-alkylation.

pH Control: In reductive amination, maintaining a mildly acidic pH (typically 4-6) is crucial. This protonates the carbonyl group, making it more electrophilic, while ensuring a sufficient concentration of the free amine is available for the initial nucleophilic attack.

Catalysis: The use of catalysts is a cornerstone of modern synthetic chemistry. In reductive amination, Lewis acids like Ti(OiPr)₄ can be used to activate the carbonyl group toward imine formation. masterorganicchemistry.com For N-methylation, transition-metal catalysts, particularly those based on Iridium or Ruthenium, have been developed to use methanol as a green and efficient methylating agent via a "borrowing hydrogen" mechanism. rsc.orgnih.gov This approach is highly atom-economical, producing only water as a byproduct. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine and a dichlorinated aromatic ring.

The secondary amine is basic and nucleophilic. It will react with acids to form ammonium salts. As a nucleophile, it can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Further Alkylation: Reaction with other alkyl halides to produce tertiary amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The 2,4-dichloro-substituted benzene (B151609) ring is relatively electron-poor due to the electron-withdrawing inductive effect of the chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation). Any substitution that does occur would be directed to the positions ortho and para to the ethylamine (B1201723) substituent, but meta to the chlorine atoms.

For analytical purposes, phenethylamines are often derivatized to improve their chromatographic behavior and detection sensitivity. A common technique involves acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) prior to analysis by gas chromatography-mass spectrometry (GC-MS). This derivatization increases the volatility and thermal stability of the analyte.

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. For this compound, these transformations can target the N-methylamino group or the chloro-substituents on the phenyl ring.

The secondary amine is a versatile functional group that can undergo several important transformations. N-acylation, the reaction with acyl chlorides or anhydrides, readily converts the amine into a more complex amide. This transformation can be useful for creating prodrugs or for altering the molecule's physicochemical properties. Similarly, reaction with sulfonyl chlorides yields sulfonamides. N-dealkylation, specifically the removal of the methyl group to yield the primary amine, 2,4-dichlorophenethylamine, can also be achieved through various methods, although it can be challenging.

The chlorine atoms on the aromatic ring are typically less reactive but can be modified, often through metal-catalyzed cross-coupling reactions. These advanced synthetic methods allow for the replacement of chlorine with a wide array of other functional groups, including alkyl, aryl, or cyano groups. Such transformations are powerful tools for creating analogues with significantly different electronic and steric properties.

Table 1: Potential Functional Group Interconversions for this compound This table is illustrative and based on general reactions of secondary amines and aryl halides.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Secondary Amine (R-NH-CH₃) | Acyl Chloride (R'-COCl), Base | Amide (R-N(CH₃)-COR') | N-Acylation |

| Secondary Amine (R-NH-CH₃) | Sulfonyl Chloride (R'-SO₂Cl), Base | Sulfonamide (R-N(CH₃)-SO₂R') | N-Sulfonylation |

| Aryl Chloride (Ar-Cl) | Aryl Boronic Acid, Pd catalyst, Base | Biaryl (Ar-Ar') | Suzuki Coupling |

Synthesis of Chemically Modified Analogues and Prodrugs

The synthesis of chemically modified analogues and prodrugs of this compound allows for the systematic exploration of its structure-activity relationship and the modulation of its pharmacokinetic profile.

Synthesis of Analogues

Analogues of substituted phenethylamines are synthesized to investigate how structural modifications affect their biological activity. nih.govbiomolther.org Modifications can be made to the aromatic ring, the ethyl side-chain, or the amino group. wikipedia.org

Aromatic Ring Substitution: As mentioned, the chlorine atoms can be replaced via cross-coupling reactions. This allows for the introduction of various substituents (e.g., methyl, methoxy (B1213986), nitro) at the 2- and 4-positions to probe electronic and steric effects.

Side-Chain Modification: The length of the ethyl chain can be altered. For instance, homologation could produce aminopropyl or aminobutyl derivatives. Additionally, introducing substituents, such as a methyl group at the alpha-position (adjacent to the amine), would yield an amphetamine-type analogue. wikipedia.org

N-Substituent Variation: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or functionalized chains. The synthesis of such N-substituted derivatives often starts from the primary amine, 2,4-dichlorophenethylamine, followed by reductive amination with an appropriate aldehyde or ketone.

A general route to synthesize N-alkylated phenethylamine (B48288) analogues involves the reductive amination of a corresponding phenylacetone. For example, 4-methoxyphenylacetone (B17817) can be reacted with an amine in the presence of a reducing agent like hydrogen gas over a palladium catalyst to form the N-alkylated phenethylamine. chemicalbook.com This methodology could be adapted, starting with 2,4-dichlorophenylacetone (B1349304) and reacting it with methylamine to produce the target molecule or with other amines to produce analogues.

Synthesis of Prodrugs

Prodrugs are inactive or less active precursors that are converted into the active drug in vivo. For amine-containing compounds, a common strategy is to mask the amine functionality to enhance properties like lipophilicity, which can improve passage across biological membranes. nih.gov

Amide and Carbamate Prodrugs: The secondary amine of this compound can be acylated to form amides or reacted with chloroformates to form carbamates. These derivatives are generally more lipophilic and are often designed to be hydrolyzed by enzymes in the body, such as esterases or amidases, to release the parent amine. nih.gov

N-Alkylation for Sustained Release: In some cases, specific N-alkyl groups can be attached to an amine to create a prodrug that is slowly metabolized back to the parent compound. For example, N-alkylation has been explored as a prodrug approach for 2-phenylethylamine (PEA) to achieve sustained elevations of PEA in the brain. nih.govnih.gov This strategy could theoretically be applied to the primary amine precursor to generate a slow-release version of 2,4-dichlorophenethylamine.

Table 2: Strategies for Analogue and Prodrug Synthesis

| Modification Type | Synthetic Strategy | Example Starting Materials | Resulting Structure |

|---|---|---|---|

| Analogue (Ring) | Suzuki Coupling | This compound, Phenylboronic acid | 2-Chloro-4-phenyl-N-methyl-benzeneethanamine |

| Analogue (N-Alkyl) | Reductive Amination | 2,4-Dichlorophenethylamine, Acetaldehyde, NaBH₃CN | 2,4-Dichloro-N-ethyl-benzeneethanamine |

| Prodrug (Amide) | N-Acylation | This compound, Acetyl chloride | N-acetyl-2,4-dichloro-N-methyl-benzeneethanamine |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2,4 Dichloro N Methyl Benzeneethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2,4-Dichloro-N-methyl-benzeneethanamine. Through a series of one-dimensional and two-dimensional experiments, it is possible to map the entire carbon-hydrogen framework and confirm the connectivity of all atoms within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the dichlorinated benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet. The two methylene (B1212753) groups of the ethylamine (B1201723) chain would appear as complex multiplets, often resembling two triplets, due to coupling with each other. The N-methyl group would present as a singlet, as it has no adjacent protons to couple with, although it may show coupling to the N-H proton under certain conditions. The N-H proton itself typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-6) | ~ 7.40 | Doublet (d) | 1H |

| Aromatic H (H-3) | ~ 7.25 | Doublet of Doublets (dd) | 1H |

| Aromatic H (H-5) | ~ 7.20 | Doublet (d) | 1H |

| Benzylic CH₂ | ~ 2.90 | Triplet (t) | 2H |

| CH₂ next to N | ~ 2.75 | Triplet (t) | 2H |

| N-CH₃ | ~ 2.45 | Singlet (s) | 3H |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each of the nine carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts would be characteristic of the carbon types: six in the aromatic region (two of which are directly attached to chlorine atoms and would have their shifts significantly influenced) and three in the aliphatic region (the two ethyl chain carbons and the N-methyl carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary, C-1) | ~ 138 |

| Aromatic C (Quaternary, C-Cl, C-2) | ~ 134 |

| Aromatic C (Quaternary, C-Cl, C-4) | ~ 132 |

| Aromatic C-H (C-6) | ~ 131 |

| Aromatic C-H (C-3) | ~ 129 |

| Aromatic C-H (C-5) | ~ 127 |

| CH₂ next to N | ~ 52 |

| N-CH₃ | ~ 36 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation (cross-peak) would be observed between the two methylene (CH₂) groups of the ethylamine chain, confirming their adjacent positions. Correlations would also be seen between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic proton at ~7.40 ppm to the aromatic carbon at ~131 ppm).

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which provides valuable structural information.

HRMS provides a highly accurate mass measurement of the parent molecule (molecular ion). For this compound (molecular formula C₉H₁₁Cl₂N), HRMS can confirm the elemental composition. A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This pattern arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, resulting in three main peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions. This is essential for structural confirmation and for metabolite identification. The most common fragmentation pathway for phenethylamines is the cleavage of the carbon-carbon bond between the alpha and beta carbons relative to the aromatic ring (benzylic cleavage). This cleavage is favored because it results in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. Another significant fragmentation is alpha-cleavage relative to the nitrogen atom.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass/charge) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 203/205/207 | [C₉H₁₁Cl₂N]⁺ | Molecular Ion ([M]⁺) |

| 159/161 | [C₇H₅Cl₂]⁺ | Cleavage of the Cα-Cβ bond (loss of CH₂CH₂NHCH₃) |

In metabolite profiling, complex biological samples are analyzed to find products of biotransformation. Using MS/MS, researchers can screen for predicted metabolites of this compound. Common metabolic pathways include N-demethylation (a mass loss of 14 Da), aromatic hydroxylation (a mass gain of 16 Da), or deamination followed by oxidation. By monitoring for these specific mass shifts from the parent drug, potential metabolites can be identified and their structures confirmed by analyzing their unique MS/MS fragmentation patterns.

Chromatographic Separation Techniques for Complex Mixture Analysis

To analyze this compound in realistic samples, such as in synthetic reaction mixtures or biological fluids, it must first be separated from other components. Gas and liquid chromatography are the primary methods used for this purpose.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many phenethylamine (B48288) derivatives. The compound would be vaporized and separated on a capillary column (e.g., a non-polar or mid-polarity column like one coated with 5% phenyl polysiloxane). When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification based on both the retention time of the compound and its mass spectrum. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. sielc.comnih.gov For a basic compound like this compound, reversed-phase HPLC is typically employed, using a C8 or C18 column. The mobile phase would usually consist of an acidified water/acetonitrile (B52724) or water/methanol (B129727) mixture to ensure the amine is in its protonated, more water-soluble form, which leads to better peak shape and retention behavior. Detection can be achieved using a UV detector, as the dichlorophenyl group is a strong chromophore, or with a mass spectrometer for greater sensitivity and specificity (LC-MS).

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would be critical for assessing its purity and stability. A typical method development process would involve the systematic optimization of several key parameters to achieve adequate separation from impurities and degradation products.

Detection is another critical aspect. The presence of the dichlorinated benzene ring suggests that the compound will have a chromophore, making UV detection a viable and common choice. The selection of an appropriate wavelength, likely determined by acquiring a UV spectrum of the compound, is crucial for achieving maximum sensitivity.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. This represents a starting point for method development, which would require empirical validation and optimization.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for identifying volatile impurities that may be present in a sample of this compound, such as residual solvents from synthesis or volatile byproducts.

The choice of a capillary column is critical for achieving high-resolution separations. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane phase (e.g., 5% phenyl-polysiloxane), would likely provide good separation for a range of potential impurities. The temperature program of the GC oven is a key parameter that is optimized to ensure that all components of interest are eluted and well-separated within a reasonable timeframe. The program typically starts at a lower temperature, which is then ramped up to a higher temperature to elute less volatile components.

A Flame Ionization Detector (FID) is a common choice for GC analysis as it is robust and provides a response that is proportional to the mass of carbon in the analyte. This makes it suitable for quantitative analysis of organic impurities. For enhanced sensitivity and selectivity, other detectors such as a Nitrogen-Phosphorus Detector (NPD) could also be considered, given the presence of a nitrogen atom in the target molecule.

Below is a representative table of GC parameters that could serve as a basis for the analysis of volatile components in this compound.

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a detection technique, provide a much greater depth of information than either technique alone. For the comprehensive characterization of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. This allows for the confident identification of the target compound and any co-eluting impurities. The fragmentation pattern can also provide valuable structural information. For this compound, characteristic fragments would likely include the dichlorobenzyl cation and fragments resulting from cleavage of the ethylamine side chain.

LC-MS offers a similar advantage for non-volatile compounds and is often used in conjunction with the HPLC methods described earlier. The eluent from the HPLC column is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques often result in a prominent molecular ion peak, which provides an accurate determination of the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS or tandem MS) can be performed to obtain structural information, aiding in the unequivocal identification of the compound and the characterization of any non-volatile impurities or degradation products.

The data obtained from these hyphenated techniques are crucial for the complete structural elucidation and purity assessment of this compound in a research setting.

| Technique | Ionization Mode | Common Fragments (Hypothetical) |

| GC-MS | Electron Ionization (EI) | Molecular Ion (M+), Dichlorobenzyl cation, Fragments from side-chain cleavage |

| LC-MS | Electrospray Ionization (ESI) | Protonated Molecule ([M+H]+) |

Computational Chemistry and Molecular Modeling Studies of 2,4 Dichloro N Methyl Benzeneethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a quantitative description of the electron distribution and energy levels, which in turn govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Energies of Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -6.75 | 1.15 | 7.90 |

| Chlorobenzene | -6.89 | 0.88 | 7.77 |

| 1,3-Dichlorobenzene | -7.02 | 0.65 | 7.67 |

Note: The data in this table is for illustrative purposes to show general trends and is not specific to 2,4-Dichloro-N-methyl-benzeneethanamine.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. researchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For this compound, the electronegative chlorine atoms would create regions of negative electrostatic potential around them. The nitrogen atom of the N-methyl-ethanamine group, with its lone pair of electrons, would also be a site of negative potential, making it a potential hydrogen bond acceptor. Conversely, the hydrogen atoms attached to the nitrogen and the aromatic ring would exhibit positive electrostatic potential, rendering them potential hydrogen bond donors. This detailed charge landscape is crucial for understanding how the molecule might interact with biological macromolecules.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is often visualized as a potential energy landscape, where the low-energy regions correspond to the most stable conformers. arxiv.orgchemrxiv.org

The key rotatable bonds in this compound are the C-C bond of the ethyl chain and the C-N bond. Rotation around these bonds will give rise to a multitude of possible conformations. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore this landscape and identify the global and local energy minima. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformations is a prerequisite for meaningful molecular docking studies.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a small molecule, or ligand, might interact with a protein's binding site.

Given the structural similarity of this compound to known monoamine reuptake inhibitors, potential biological targets could include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.govmdpi.com

Once a potential biological target is identified, molecular docking can be used to predict the binding mode of this compound within the protein's binding pocket. This involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The resulting ligand-protein interaction profile provides a detailed picture of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.netnih.gov

For instance, the amine group of this compound could form a crucial hydrogen bond with an acidic residue (e.g., aspartate) in the transporter's binding site. The dichlorinated benzene ring could engage in hydrophobic and van der Waals interactions with nonpolar residues in a hydrophobic pocket.

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target protein. researchgate.net Scoring functions are used to approximate the binding free energy, which is a measure of the strength of the interaction. nih.gov While these scoring functions are generally good at predicting binding poses, accurately predicting binding affinities is more challenging. More rigorous, but computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can be employed for more accurate predictions.

The predicted binding affinity can help in prioritizing compounds for further experimental testing. A lower predicted binding energy suggests a stronger and more stable interaction between the ligand and the protein.

Table 2: Illustrative Binding Affinities of Structurally Related Compounds to Monoamine Transporters

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Paroxetine | SERT | 0.1 |

| GBR-12909 | DAT | 1.5 |

| Nisoxetine | NET | 0.8 |

Note: This table provides examples of binding affinities for known monoamine transporter inhibitors and is for illustrative purposes only. The binding affinity of this compound would need to be determined through specific studies.

Molecular Dynamics Simulations for Dynamic Interaction Assessment

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolving behavior of a molecule and its interactions with biological macromolecules. For a compound like this compound, MD simulations can elucidate its binding stability and interaction dynamics within the active site of a target protein, such as a receptor or enzyme.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to analogous phenethylamine (B48288) derivatives. biomolther.orgnih.gov These studies typically involve a multi-step process:

System Setup: A high-resolution crystal structure of the target protein, often obtained from a repository like the Protein Data Bank, is prepared. The compound of interest, in this case, this compound, is then "docked" into the binding site of the protein using molecular docking software. nih.gov This initial static pose provides a starting point for the simulation.

Solvation and Ionization: The protein-ligand complex is immersed in a simulated aqueous environment, and ions are added to mimic physiological conditions.

Simulation Run: The system is then subjected to a simulation run, where the forces between atoms are calculated iteratively, and the positions of the atoms are updated over time. This generates a trajectory of the molecule's movement, revealing the stability of its binding and the key interactions it forms with the protein.

For substituted phenethylamines, MD simulations can reveal crucial information about their interaction with targets such as the dopamine transporter (DAT) or serotonin receptors. biomolther.orgkoreascience.kr The simulations can highlight the importance of specific amino acid residues in the binding pocket and the role of different functional groups on the ligand. For instance, the dichloro substitutions on the phenyl ring of this compound would be expected to influence its binding affinity and selectivity, a hypothesis that can be rigorously tested through MD simulations.

A hypothetical MD simulation of this compound bound to a target protein might reveal the following:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation can indicate how stably it remains in the binding pocket.

Key Interactions: The simulation can identify and quantify the duration of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the protein.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be crucial for biological activity. MD simulations can capture these dynamic adjustments.

Such detailed interaction assessments are vital for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogs.

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Research Compound Prioritization

Before a compound can be considered for further development, it is essential to evaluate its potential pharmacokinetic properties. In silico ADME prediction tools have become a mainstay in early-phase research for filtering and prioritizing compounds with favorable drug-like characteristics. researchgate.netnih.gov These computational models use the chemical structure of a molecule to predict its behavior in the body.

For this compound, a range of ADME parameters can be predicted using various computational tools and web servers, such as SwissADME. researchgate.netnih.gov These predictions are based on quantitative structure-activity relationships (QSAR) and other machine learning models trained on large datasets of experimentally determined properties. nih.gov

Below is a table of predicted ADME properties for a compound with the structural characteristics of this compound, based on general principles observed for similar phenethylamine derivatives. nih.govnih.govresearchgate.net

Table 1: Predicted ADME Properties

| Property | Predicted Value | Implication for Research Prioritization |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Indicates potential for central nervous system activity. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderately High | Can influence the free concentration of the compound. |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | Warrants further investigation for potential drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | Suggests clearance through the kidneys. |

These in silico predictions provide a valuable preliminary assessment of a compound's pharmacokinetic profile. For example, the high predicted GI absorption and BBB permeation for a compound like this compound would make it a candidate for investigating neurological effects. nih.gov Conversely, a prediction of significant CYP enzyme inhibition would raise a flag for potential adverse drug interactions, prompting further experimental evaluation. nih.govresearchgate.net

The use of these predictive models allows researchers to prioritize compounds that are more likely to have favorable pharmacokinetic profiles, thereby conserving resources and accelerating the discovery process. It is important to note that these are predictive models and that experimental validation is crucial. nih.gov

Molecular and Biochemical Pharmacological Characterization of 2,4 Dichloro N Methyl Benzeneethanamine in Vitro and Preclinical Mechanistic Studies

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound involves determining its binding affinity and selectivity for a range of neurotransmitter receptors. This is crucial for understanding its potential therapeutic actions and off-target effects.

Phenethylamine (B48288) derivatives are known to interact with a variety of receptors, including sigma (σ) and serotonin (B10506) (5-HT) receptors. The sigma-1 receptor, in particular, is known to bind various pharmacological agents, including drugs of abuse like methamphetamine. nih.gov High-affinity ligands for the sigma-1 receptor often contain a nitrogen atom connected to long alkyl chains. nih.gov

Research on N-benzyl phenethylamines has demonstrated that substitutions on the phenethylamine scaffold can lead to high affinity for the 5-HT2A receptor. nih.gov An N-arylmethyl substitution can increase affinity by up to 300-fold compared to simpler N-alkyl homologs, and also enhance selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov Given the structural similarities, it is plausible that 2,4-Dichloro-N-methyl-benzeneethanamine may also exhibit affinity for these receptors.

The table below presents binding affinity (Ki) values for a selection of phenethylamine derivatives at sigma and 5-HT receptors, illustrating the range of affinities observed within this chemical class. It is important to note that these are not direct data for this compound but serve as a reference.

Table 1: Binding Affinities (Ki, nM) of Reference Phenethylamine Derivatives at Sigma and 5-HT Receptors

| Compound | σ1 Receptor | σ2 Receptor | 5-HT2A Receptor | 5-HT2C Receptor |

|---|---|---|---|---|

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | - | - |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | - | - |

| D04 | 42.4 ± 3.5 | 19.9 ± 4.7 | - | - |

| N6-dicyclohexyl-methyl derivative 35 | - | - | 3600 | - |

| N6-dicyclopropyl-methyl-2-iodo 11 | - | - | - | - |

| 2-chloro-5′-deoxy-5′-methylthio 15 | - | - | - | - |

| N6-((R)-cyclobuty-cyclopropyl-methyl)-2-iodo 43 | - | - | - | 73 |

Data sourced from studies on various phenethylamine derivatives and may not be representative of this compound. upenn.edunih.gov

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays often measure downstream signaling events, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) or the mobilization of intracellular calcium (Ca2+).

For instance, activation of 5-HT2A receptors, which are Gq-coupled, typically leads to an increase in intracellular Ca2+ levels via the phospholipase C pathway. nih.gov N-benzyl phenethylamines have been shown to be potent and highly efficacious agonists at the rat 5-HT2A receptor, as confirmed by phosphoinositide (PI) hydrolysis functional assays. nih.gov Conversely, some G-protein coupled receptors (GPCRs) are coupled to Gs or Gi proteins, which respectively stimulate or inhibit the production of cAMP.

Specific functional data for this compound are not currently available. Future studies employing recombinant cell systems expressing various receptors would be necessary to elucidate its functional activity and downstream signaling effects.

Neurotransmitter Transporter Interaction Studies (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin Transporters)

Phenethylamine derivatives are well-known for their interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). biomolther.orgnih.govnih.gov These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters.

The structure-activity relationship of phenethylamine derivatives suggests that substitutions on the aromatic ring and the amine can significantly influence their affinity and selectivity for these transporters. biomolther.org For example, studies on various β-phenethylamine derivatives have shown a range of inhibitory activities against dopamine reuptake. biomolther.org Similarly, different derivatives exhibit varying potencies for inhibiting norepinephrine and serotonin reuptake. nih.govnih.gov

While specific IC50 values for this compound are not documented, the table below provides reference IC50 values for the inhibition of monoamine transporter reuptake by other psychoactive compounds, illustrating the potential range of activity.

Table 2: Inhibitory Potencies (IC50, nM) of Reference Compounds at Monoamine Transporters

| Compound | DAT | NET | SERT |

|---|---|---|---|

| Desipramine | - | 8.97 | - |

| Fluoxetine | - | - | - |

| Citalopram | - | - | 2.68 |

| RTI-55 | - | 6.35 | - |

| GBR12935 | - | 299 | - |

Data for various transporter inhibitors and may not reflect the activity of this compound. nih.govnih.gov

Investigation of Ion Channel Modulation

Ion channels are critical for neuronal excitability and signaling. While some psychoactive compounds are known to modulate the function of various ion channels, there is a lack of specific research on the effects of this compound or closely related dichlorinated phenethylamines on ion channel activity. Future electrophysiological studies would be required to investigate any potential modulatory effects on voltage-gated or ligand-gated ion channels.

Target Identification and Engagement via Chemical Proteomics Approaches

Chemical proteomics is a powerful set of techniques used to identify the molecular targets of small molecules within a complex biological system. mdpi.com These approaches can provide an unbiased view of a compound's interactions and help to uncover novel mechanisms of action.

One common strategy is the use of photoaffinity labeling, where a photoreactive group is incorporated into the small molecule probe. nih.gov Upon UV irradiation, the probe covalently binds to its protein targets, which can then be identified by mass spectrometry. nih.gov Another approach is compound-centric chemical proteomics (CCCP), which often utilizes affinity chromatography to isolate binding partners.

While no specific chemical proteomics studies have been reported for this compound, these methodologies could be applied to identify its direct binding partners in the proteome. Such studies would be invaluable for a comprehensive understanding of its pharmacological profile and could reveal previously unknown targets. nih.gov

Exploration of Molecular Mechanisms of Action in Cellular Models (e.g., Gene Expression, Signal Transduction)

Following a comprehensive search of scientific literature, no specific in vitro or preclinical mechanistic studies detailing the molecular mechanisms of action for this compound were identified. The available information confirms the chemical identity of the compound, including its CAS number (745724-56-5) and molecular weight (204.1 g/mol ). However, research detailing its effects on gene expression, signal transduction pathways, or other molecular activities in cellular models is not present in the public domain.

Consequently, it is not possible to provide detailed research findings or data tables on the specific molecular and biochemical pharmacology of this compound as it relates to cellular mechanisms. The absence of published research in this area prevents a scientifically accurate discussion of its potential interactions with cellular components, impact on genetic regulation, or influence on intracellular signaling cascades.

Further research would be required to elucidate the molecular pharmacology of this compound and to understand its potential effects at the cellular and subcellular levels.

A comprehensive search for scientific literature and research data regarding the metabolic pathways and biotransformation of this compound did not yield any specific information. Consequently, it is not possible to provide a detailed article on the in vitro and ex vivo metabolic studies for this particular compound as outlined in the user's request.

There is no available information in the public domain concerning:

In Vitro Metabolic Stability Assessment: No studies on the metabolic stability of this compound in liver microsomes or other in vitro systems were found.

Identification and Structural Elucidation of Metabolites: Research identifying or structurally characterizing the metabolites of this compound is not available.

Characterization of Key Enzymatic Biotransformation Pathways: There are no specific data on the oxidative processes, conjugation reactions, N-demethylation, or hydroxylation pathways involved in the metabolism of this compound.

Comparative In Vitro Metabolism Across Species: No comparative metabolic studies across different species for this compound have been published.

Without any foundational research data, the generation of a scientifically accurate and informative article that adheres to the provided structure is not feasible.

Research on Microbial Biotransformation of this compound Remains Undisclosed

A thorough review of available scientific literature reveals a significant gap in the understanding of the microbial biotransformation of the chemical compound this compound. At present, there are no published in vitro or ex vivo studies detailing the metabolic pathways and the role of microorganisms in the biotransformation of this specific molecule.

Microbial biotransformation is a critical area of research in environmental science and pharmacology, as it elucidates the fate of chemical compounds in biological systems and the environment. This process involves the structural modification of a compound by microorganisms such as bacteria and fungi, which can lead to its degradation, detoxification, or in some cases, the formation of more active or toxic metabolites.

While extensive research exists on the microbial degradation of broader categories of related compounds, such as dichlorinated aromatic compounds and phenylethylamine derivatives, these findings cannot be directly extrapolated to predict the specific metabolic fate of this compound. The unique combination of a dichlorinated phenyl ring, an N-methyl group, and a benzeneethanamine structure presents a distinct substrate for microbial enzymes.

The specific metabolic pathways, the types of microorganisms capable of metabolizing this compound, the resulting metabolites, and the enzymatic reactions involved remain unknown. Consequently, the creation of detailed data tables and an in-depth analysis of research findings, as requested, is not feasible based on the current body of scientific evidence.

Further research, including laboratory-based incubation studies with various microbial species and consortia, is required to elucidate the role of microbial biotransformation in the metabolism of this compound. Such studies would be instrumental in understanding its environmental persistence, potential for bioremediation, and its broader ecological and toxicological implications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2,4 Dichloro N Methyl Benzeneethanamine and Analogues

Influence of Aromatic Ring Substitutions on Biological Activity

Substituents on the phenyl ring of the phenethylamine (B48288) scaffold play a pivotal role in modulating receptor affinity and selectivity. The nature, position, and electronic properties of these substituents can drastically alter the pharmacological profile of the compound.

Halogenation of the aromatic ring is a common strategy to modify the biological activity of phenethylamine analogues. Halogens can influence potency and selectivity through a combination of steric and electronic effects. Studies have shown that the position of halogen substitution is critical. For instance, in a series of phenethylamine derivatives, halogen groups on the phenyl ring, particularly at the para position, have been shown to exert positive effects on binding affinity to receptors like the 5-HT2A receptor. nih.govbiomolther.orgresearchgate.netbiomolther.org

The 2,4-dichloro substitution pattern, as seen in 2,4-Dichloro-N-methyl-benzeneethanamine, introduces chlorine atoms at both the ortho and para positions. This specific pattern can lead to a unique electronic distribution and steric profile that influences how the molecule interacts with its biological target. While specific data on the 2,4-dichloro pattern for this exact compound is limited in the provided search results, the general principle is that di-substitution can lock the molecule into a specific conformation or create a distinct electrostatic potential map, thereby affecting receptor binding. The presence of a halogen at the 4-position, in particular, has been associated with increased activity in some series of phenethylamine derivatives. nih.gov

| Compound Analogue | Substitution Pattern | Effect on Biological Activity |

| para-chloro-phenethylamine | 4-Cl | Increased locomotor activity. nih.gov |

| para-bromo-phenethylamine | 4-Br | Increased locomotor activity. nih.gov |

| para-fluoro-phenethylamine | 4-F | Increased locomotor activity. nih.gov |

The electronic nature of substituents on the aromatic ring significantly impacts the interaction of phenethylamine derivatives with their target receptors. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the phenyl ring, affecting its ability to engage in pi-pi stacking or other non-covalent interactions within the receptor binding pocket.

Research on various phenethylamine and tryptamine (B22526) derivatives has shown that substitutions on the aromatic ring, regardless of their electron-donating (e.g., -CH3, -OH, -OCH3) or electron-withdrawing (e.g., -Cl, -Br) nature, can have favorable effects on affinity towards certain receptors. researchgate.net For example, in a study of tryptamine derivatives, both types of substituents at a specific position (R3) enhanced affinity for the 5-HT2A receptor. nih.gov However, the effect is not always straightforward and can be position-dependent. For instance, while alkyl or halogen groups at the para position of the phenyl ring maintained or increased affinity for the 5-HT2A receptor, an alkoxy or nitro group at the same position led to a decrease in affinity. biomolther.org

In the context of dopamine (B1211576) reuptake inhibition, compounds with a substituted phenyl group generally showed reduced inhibitory activity compared to those with an unsubstituted phenyl ring. nih.gov Specifically, the presence of a methoxy (B1213986) group on the aromatic ring resulted in very weak or no inhibition of dopamine reuptake. nih.gov

| Substituent Type | Example Group(s) | General Effect on Receptor Affinity |

| Electron-Donating | -CH3, -OH, -OCH3 | Can have favorable effects, but are position-dependent. researchgate.net |

| Electron-Withdrawing | -Cl, -Br, -NO2 | Can have favorable effects, but are position-dependent. biomolther.orgresearchgate.net |

Impact of N-Methylation and Further N-Substitutions on Receptor Interactions

Modification of the amino group in the phenethylamine structure is a critical determinant of pharmacological activity. N-methylation, which converts a primary amine to a secondary amine, can have varied effects. In some instances, converting the primary amino group of β-phenethylamine to a secondary amine through N-methylation results in only a minor (approximately 3-fold) reduction in potency at the human trace amine-associated receptor 1 (hTAAR1). nih.gov However, further N-methylation to create a tertiary amine leads to a much more significant (approximately 30-fold) decrease in potency. nih.gov

Conversely, other N-substitutions can dramatically increase affinity and potency. A notable exception to the general trend of decreased activity with larger N-substituents is the N-benzyl group. The introduction of an N-benzyl moiety to certain phenethylamines has been shown to enhance both affinity and potency at 5-HT2A receptors, a finding that was contrary to the traditional assumption that converting a primary amine to a secondary one would lead to a significant loss of activity at this receptor. nih.gov

| N-Substitution | Effect on Potency/Affinity (Example Receptor) |

| N-methylation (Primary to Secondary Amine) | Minor reduction in potency (hTAAR1). nih.gov |

| N,N-dimethylation (Primary to Tertiary Amine) | Significant reduction in potency (hTAAR1). nih.gov |

| N-benzyl substitution | Increased affinity and potency (5-HT2A). nih.gov |

Role of the Ethanamine Side Chain Modifications on Pharmacological Profile

Modifications to the two-carbon (ethanamine) chain that links the phenyl ring to the amino group can also significantly influence the pharmacological profile of phenethylamine analogues. The length, rigidity, and substitution pattern of this side chain affect how the molecule fits into the receptor binding site.

For example, introducing a single small substituent, such as a methyl group, on the β-carbon of the ethylene (B1197577) chain is generally well-tolerated. nih.gov However, adding bulkier groups, such as two methyl groups or a phenyl substituent at the β-position, can greatly reduce potency. nih.gov Similarly, the introduction of a methyl group at the α-position (as in amphetamine) can have detrimental effects on potency at certain receptors, and even greater bulk, like two α-methyl groups, leads to a sharp decrease in potency. nih.gov

Conformationally constraining the ethylamine (B1201723) side chain through cyclization has been explored as a strategy to probe the bioactive conformation and potentially enhance selectivity for specific receptor subtypes. nih.gov

Stereochemical Considerations in Ligand-Target Recognition and Biological Activity

Many phenethylamine derivatives possess one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different pharmacological properties, including potency, efficacy, and receptor selectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the different stereoisomers of a ligand.

For instance, in a docking simulation study of phenethylamine derivatives targeting the human dopamine transporter (hDAT), the (S)-form of one compound was found to be more stable in the binding site than the (R)-form. nih.govbiomolther.org For another compound with two chiral centers, the (R, S)-configuration was more stable than other isomers. nih.govbiomolther.org This highlights the importance of stereochemistry in achieving an optimal fit within the binding pocket of the target protein. The specific three-dimensional arrangement of atoms in a molecule is crucial for precise ligand-target recognition and subsequent biological activity.

Analytical Methodologies for Quantitative Research Applications of 2,4 Dichloro N Methyl Benzeneethanamine

Development and Validation of Robust Chromatographic-Mass Spectrometric Methods for Quantification in Research Matrices

The establishment of reliable analytical methods for 2,4-Dichloro-N-methyl-benzeneethanamine quantification hinges on the synergy between chromatographic separation and mass spectrometric detection. sums.ac.ir Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary instrumental techniques employed for the analysis of similar compounds. researchgate.netnih.gov The choice between these techniques often depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. env.go.jp

For this compound, both GC-MS and LC-MS/MS could be viable. GC-MS would likely require derivatization of the secondary amine to improve its chromatographic behavior and thermal stability. dntb.gov.ua In contrast, LC-MS/MS can often analyze the compound directly, which simplifies sample preparation. researchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for reducing matrix interference in complex biological samples. eurofins.com

Effective sample preparation is a critical step to isolate this compound from the intricate matrix of biological samples and to concentrate it for analysis. nih.gov The goal is to remove interfering substances such as proteins, lipids, and salts that can suppress the instrument's signal or damage the analytical column. nih.gov

Commonly employed techniques for sample preparation in bioanalysis include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile (B52724) is added to the sample to denature and precipitate proteins. While simple, it may not provide the cleanest extracts.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For this compound, which is expected to be a basic compound, adjusting the pH of the aqueous sample to a basic pH would facilitate its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. researchgate.net For a compound like this compound, a cation-exchange or a reversed-phase sorbent could be employed. The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions to remove interferences, and an elution solvent to recover the analyte. eurofins.com

The choice of the optimal sample preparation technique will depend on the specific biological matrix, the required sensitivity, and the throughput needs of the research application. nih.gov

Method validation is essential to ensure that the analytical method is reliable and suitable for its intended purpose. The key validation parameters include sensitivity, selectivity, and reproducibility.

Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex biological matrices where endogenous compounds or other metabolites could interfere with the analysis.

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often assessed through inter-assay precision and accuracy over several days.

The following table presents hypothetical performance characteristics for a validated LC-MS/MS method for the quantification of this compound in a biological matrix.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal |

| Recovery | > 85% |

Application in In Vitro Enzyme Kinetics and Cellular Uptake Studies

A validated quantitative method is indispensable for conducting in vitro studies to characterize the biochemical behavior of this compound.

In enzyme kinetics studies , the compound can be incubated with specific drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) or tissue fractions (e.g., liver microsomes) to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The analytical method is used to measure the rate of disappearance of the parent compound over time, which allows for the calculation of these important kinetic constants.

In cellular uptake studies , the accumulation of this compound in cultured cells is measured to understand its transport mechanisms across cell membranes. nih.gov The cells are incubated with the compound at various concentrations and for different time periods. nih.gov After incubation, the cells are lysed, and the intracellular concentration of the compound is determined using the developed analytical method. nih.gov These studies can help to identify if the uptake is an active or passive process and can be crucial for understanding the compound's distribution in tissues. nih.gov

Methodologies for Tracking Biotransformation Products in Research Models

Understanding the biotransformation of this compound is key to characterizing its metabolic fate. The same chromatographic-mass spectrometric methods used for quantification can be adapted to identify and track its metabolites.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is particularly powerful for metabolite identification as it provides accurate mass measurements, which can be used to propose elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolites, and the resulting fragmentation patterns can provide structural information. nih.gov

Common biotransformation pathways for a compound like this compound could include:

N-demethylation: Removal of the methyl group from the nitrogen atom.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chain.

Oxidation: Oxidation of the amine group.

By analyzing samples from in vitro metabolism studies or from in vivo animal models, a metabolic profile of this compound can be constructed. This involves comparing the chromatograms of control samples with those of treated samples to find new peaks that correspond to potential metabolites. The structures of these metabolites can then be elucidated using HRMS and MS/MS data. nih.gov The development of analytical standards for the predicted metabolites is often necessary for their definitive identification and quantification. nih.gov

Degradation and Environmental Fate in Controlled Research Models

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

No studies were found that investigated the photolytic degradation of 2,4-Dichloro-N-methyl-benzeneethanamine. Research in this area would typically involve exposing the compound to controlled light sources that simulate natural sunlight to determine its susceptibility to photodegradation. Key parameters to be studied would include the quantum yield, the rate of degradation, and the identification of photoproducts. Without such studies, the role of photolysis in the environmental breakdown of this compound remains unknown.

Hydrolytic Stability and Hydrolysis Pathways

There is a lack of information regarding the hydrolytic stability of this compound. Hydrolysis studies are fundamental to understanding a chemical's persistence in aquatic environments. Such research would assess the rate of its reaction with water at various pH levels (typically acidic, neutral, and alkaline) and temperatures. The identification of hydrolysis products would also be a critical component of these studies. Currently, no data on the hydrolysis half-life or degradation products of this compound is available in the public domain.

Microbial Transformation Studies in Controlled Bioreactors

No research has been published on the microbial transformation of this compound in controlled bioreactors. These studies are essential for determining the potential for biodegradation of the compound in soil and water systems. A typical experimental setup would involve incubating the compound with specific microbial consortia or isolates under defined aerobic or anaerobic conditions. The rate of transformation and the identification of metabolites would provide insight into the potential for bioremediation of this compound. The absence of such data means that the biodegradability of this compound has not been characterized.

Future Research Directions and Methodological Advancements

Exploration of Novel Synthetic Strategies for Structural Diversity

Future progress in understanding the structure-activity relationships (SAR) of 2,4-Dichloro-N-methyl-benzeneethanamine derivatives hinges on the development of a wider array of structurally unique analogues. The exploration of novel synthetic strategies is paramount to achieving this structural diversity. Modern organic synthesis offers a toolkit of reactions that can be applied to the phenethylamine (B48288) scaffold. For instance, late-stage functionalization techniques could allow for the direct modification of the dichlorinated aromatic ring, introducing a variety of substituents to probe electronic and steric effects on biological activity.

Furthermore, synthetic approaches like ring-closing metathesis could be employed to create constrained analogues, providing valuable insights into the bioactive conformation of the molecule. beilstein-journals.org The use of catalytic systems, such as copper-catalyzed cross-coupling reactions, could facilitate the efficient construction of new carbon-carbon and carbon-heteroatom bonds, expanding the chemical space accessible for this class of compounds. researchgate.net These advanced synthetic methods will be instrumental in generating focused libraries of compounds for detailed pharmacological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are highly applicable to the future study of this compound. nih.govnih.gov By leveraging large datasets of chemical structures and their associated biological activities, ML models can be trained to predict the properties of novel, un-synthesized derivatives. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by deep learning, can identify subtle structural features that are critical for a compound's activity and selectivity. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

| Virtual Screening | Computationally screening vast libraries of virtual compounds to predict their binding affinity to specific biological targets. | Rapid identification of promising new derivatives of this compound for synthesis and testing. |

| Generative Models | Using deep learning to design novel molecules with optimized properties (e.g., potency, selectivity, low toxicity). | Creation of innovative structures beyond conventional chemical intuition, expanding the structural diversity of the compound class. |

| QSAR Modeling | Developing mathematical models that relate the chemical structure of a compound to its biological activity. | Elucidation of key structural features required for activity, guiding more rational and targeted compound design. |

| Reaction Prediction | Predicting the most likely products and optimal conditions for chemical reactions. | Streamlining the synthetic process, making the creation of novel analogues more efficient and cost-effective. |

Application of Advanced Imaging Techniques for Molecular Distribution in Research Models

Understanding where a compound accumulates within cells and tissues is crucial for interpreting its biological effects. Advanced imaging techniques, particularly super-resolution microscopy (SRM), offer unprecedented capabilities to visualize molecular distribution at the subcellular level. nih.govnih.gov By attaching a fluorescent tag to this compound, its journey into and within living cells can be tracked in real-time.

Techniques such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) can overcome the diffraction limit of conventional light microscopy, allowing researchers to pinpoint the compound's localization within specific organelles like mitochondria or the endoplasmic reticulum. nih.govresearchgate.net This information is vital for identifying potential off-target effects and for understanding the compound's mechanism of action. nih.gov Correlating high-resolution spatial distribution with functional readouts can provide a more complete picture of how this compound engages with cellular machinery.

Design and Synthesis of Photoaffinity Probes for Target Elucidation

A fundamental challenge in pharmacology is the precise identification of a compound's molecular targets. Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a small molecule to its protein binding partners. nih.govenamine.net Future research should focus on the design and synthesis of a photoaffinity probe based on the this compound structure.

Such a probe would typically incorporate three key components: the core this compound scaffold to ensure it binds to the same targets, a photoreactive group (e.g., an aryl azide (B81097) or diazirine) that forms a highly reactive species upon UV light irradiation, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for subsequent detection and enrichment. scispace.com When this probe is introduced to a biological system (such as cell lysates or even whole organisms) and exposed to UV light, it will covalently attach to its binding partners. nih.govnih.govresearchgate.net The tagged proteins can then be isolated using the reporter handle and identified by mass spectrometry, providing a definitive map of the compound's direct molecular targets. scispace.comresearchgate.net

| Probe Component | Function | Example Moieties |

| Ligand | The core structure that recognizes and binds to the target protein(s). | This compound |

| Photoreactive Group | A chemical group that becomes highly reactive upon UV irradiation, forming a covalent bond with nearby amino acid residues. | Diazirine, Aryl Azide, Benzophenone |